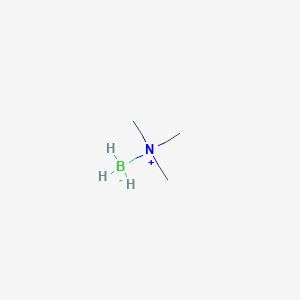
sodium;1,3-benzothiazole-2-thiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid . This compound belongs to the class of heterocyclic organic compounds, specifically thiazoles, which are characterized by a five-membered ring containing both sulfur and nitrogen atoms. The molecular formula of this compound is C11H9NO2S and it has a molecular weight of 219.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized using bromine in acetic acid to yield the thiazole ring . The reaction conditions generally require a temperature range of 60-80°C and a reaction time of 2-4 hours .
Industrial Production Methods
On an industrial scale, the production of 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The process typically includes steps such as reactant mixing , reaction monitoring , and product isolation .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like or , leading to the formation of thiazolidines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in ethanol at 0-5°C.
Substitution: Bromine in acetic acid at 60-80°C.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives, which are of interest in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including and .
Medicine: Research is ongoing to explore its potential as a in the development of new therapeutic agents.
Industry: It is used in the synthesis of dyes , pigments , and agrochemicals .
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity . The pathways involved include the disruption of cell wall synthesis in bacteria and the inhibition of fungal growth .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid
- 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic acid
- 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid
Uniqueness
2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid is unique due to its specific methyl group substitution on the phenyl ring, which can influence its chemical reactivity and biological activity . This substitution can enhance its lipophilicity , making it more effective in penetrating biological membranes and reaching its molecular targets .
Properties
IUPAC Name |
sodium;1,3-benzothiazole-2-thiolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS2.Na/c9-7-8-5-3-1-2-4-6(5)10-7;/h1-4H,(H,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDHWMAJBNWALQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)[S-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)[S-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4NNaS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[(methylcarbamothioyl)sulfanyl]nickel](/img/structure/B7777585.png)











